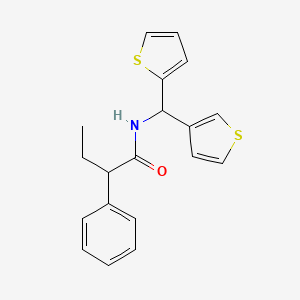

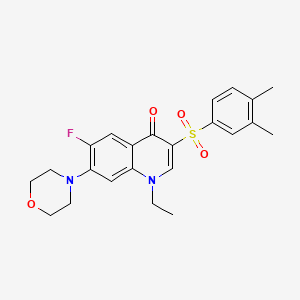

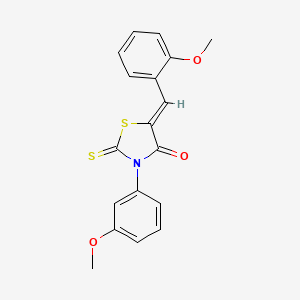

2-phenyl-N-(thiophen-2-yl(thiophen-3-yl)methyl)butanamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of compounds related to 2-phenyl-N-(thiophen-2-yl(thiophen-3-yl)methyl)butanamide involves multiple steps, starting from basic building blocks to the final product. For instance, the synthesis of 3-methyl-4-phenyl-3-butenamide, a compound with a similar phenyl and amide group, was achieved by reacting 2-methyl-3-phenyl-2-propenyl chloride with cuprous cyanide-14C, followed by treatment with hydrochloric acid-water to yield the desired amide . Similarly, the synthesis of N-phenyl-2-(2,5-dioxopyrrolidin-1-yl)propanamide and butanamide derivatives, which share the phenyl and amide motifs, was performed by creating a focused library of compounds as potential anticonvulsant agents . These examples demonstrate the complexity and multi-step nature of synthesizing such compounds.

Molecular Structure Analysis

The molecular structure of compounds closely related to 2-phenyl-N-(thiophen-2-yl(thiophen-3-yl)methyl)butanamide can be intricate, with various functional groups contributing to their overall shape and reactivity. For example, the crystal structure of a related compound, 2-(thiophen-2-yl)-1-(5-thioxo-4,5-dihydro-1,3,4-oxadiazol-2-yl)ethenyl]benzamide, was determined using X-ray diffraction, revealing a monoclinic space group and stabilization by hydrogen bonds and π-π interactions . This suggests that similar compounds may also exhibit complex intermolecular interactions.

Chemical Reactions Analysis

The chemical reactivity of such compounds often involves interactions with various electrophiles or nucleophiles. For instance, the treatment of N-phenyl-3-phenylthio-2-(phenylthiomethyl)propanamide with butyllithium led to the formation of a new dianion that could react with electrophiles to give cyclopropanes with high stereoselectivity . This indicates that the compound may also participate in reactions that involve the addition of electrophiles to its molecular framework.

Physical and Chemical Properties Analysis

The physical and chemical properties of compounds like 2-phenyl-N-(thiophen-2-yl(thiophen-3-yl)methyl)butanamide are influenced by their molecular structure. For example, the presence of phenyl and thiophenyl groups can affect the compound's solubility, melting point, and stability. The synthesis of N-(5-chloro-2-methoxyphenyl)-4-(5-substituted-1,3,4-oxadiazol-2-ylthio)butanamide derivatives demonstrated the importance of substituents on the aromatic ring in determining the inhibitory activity against lipoxygenase enzyme . This suggests that the physical and chemical properties of the compound may also be fine-tuned by the nature and position of its substituents.

科学的研究の応用

Novel Pyridine Derivatives as CB2 Agonists

Research has identified novel pyridine derivatives, including compounds structurally related to 2-phenyl-N-(thiophen-2-yl(thiophen-3-yl)methyl)butanamide, as potent and selective CB2 cannabinoid receptor agonists. These compounds exhibit promising in vivo efficacy in neuropathic pain models, highlighting their potential in pain management research (Chu et al., 2009).

Dual Inhibition of COX and LOX Pathways

S 19812, a butanamide derivative, has been evaluated for its analgesic and anti-inflammatory activities, demonstrating significant effects in various models of pain and inflammation. Its high gastric tolerance further underscores its therapeutic potential, offering insights into the development of safer anti-inflammatory agents (Tordjman et al., 2003).

Synthesis of Functionalized Cyclopropanes

The compound has also been explored as a precursor in the synthesis of functionalized cyclopropanes. This research demonstrates the versatility of such compounds in creating highly stereoselective cyclopropane derivatives, which have broad applications in medicinal chemistry and drug design (Tanaka et al., 1987).

Anticonvulsant Activity of Hybrid Compounds

Hybrid compounds derived from N-phenyl-2-(2,5-dioxopyrrolidin-1-yl)-propanamides and -butanamides, closely related to the structure of interest, have shown promising anticonvulsant properties. These findings contribute to the development of new antiepileptic drugs with improved safety profiles (Kamiński et al., 2016).

Anticancer Potential of Thiazole and Thiadiazole Derivatives

Compounds incorporating thiazole and 1,3,4-thiadiazole derivatives have demonstrated significant anticancer activities, highlighting the therapeutic potential of structurally similar compounds in oncology (Gomha et al., 2017).

Safety And Hazards

将来の方向性

Thiophene-based analogs continue to be a fascinating field of research. Some of these compounds have been shown to have significant antifungal, antibacterial, antioxidant, insecticide, anticonvulsant, analgesic, antitumor, anti-inflammatory, and anti-HSV activity . Additionally, amides also have a broad range of different applications in polymers, dyes, and liquid crystals .

特性

IUPAC Name |

2-phenyl-N-[thiophen-2-yl(thiophen-3-yl)methyl]butanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19NOS2/c1-2-16(14-7-4-3-5-8-14)19(21)20-18(15-10-12-22-13-15)17-9-6-11-23-17/h3-13,16,18H,2H2,1H3,(H,20,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IMUPUZWSIGHLCS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C1=CC=CC=C1)C(=O)NC(C2=CSC=C2)C3=CC=CS3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19NOS2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

341.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-phenyl-N-(thiophen-2-yl(thiophen-3-yl)methyl)butanamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

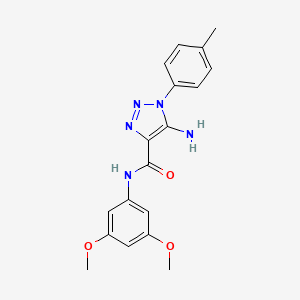

![7-(2-Methoxyphenyl)-5-methyl-2-(3,4,5-trimethoxyphenyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2519813.png)

![N-(3-(dimethylamino)propyl)-3-fluoro-N-(6-fluorobenzo[d]thiazol-2-yl)benzamide hydrochloride](/img/structure/B2519822.png)

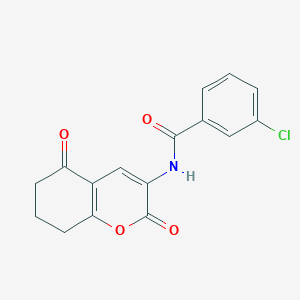

![2-[(2,2-dimethyl-3H-1-benzofuran-7-yl)oxy]-N-(3-fluorophenyl)acetamide](/img/structure/B2519825.png)

![Rel-(1R,4S,6R)-2-azabicyclo[2.2.1]heptan-6-ol hydrochloride](/img/structure/B2519826.png)

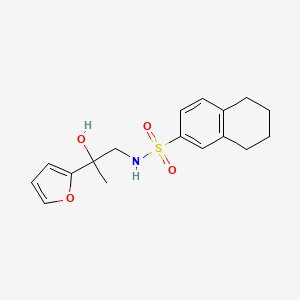

![2-(3-Methylphenoxy)-N-[(4-morpholin-4-ylthian-4-yl)methyl]acetamide](/img/structure/B2519827.png)

![5-((2-(1,3-dioxan-2-yl)ethyl)thio)-6-ethyl-1,3-dimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2519828.png)